![molecular formula C17H21ClNO4- B12360413 1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12360413.png)
1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a 4-chlorobenzyl group attached to the alpha carbon of the proline ring, with a BOC (tert-butoxycarbonyl) protecting group on the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE typically involves the following steps:
Protection of Proline: The proline is first protected by reacting it with tert-butoxycarbonyl anhydride (BOC2O) in the presence of a base such as triethylamine (TEA) to form BOC-protected proline.
Formation of the 4-Chlorobenzyl Derivative: The BOC-protected proline is then reacted with 4-chlorobenzyl chloride in the presence of a base like cesium carbonate (Cs2CO3) in a solvent such as dimethylformamide (DMF) to form the desired compound.
Industrial Production Methods
Industrial production methods for BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-chlorobenzyl group may enhance binding affinity to these targets, while the proline ring can influence the compound’s overall conformation and activity. The BOC protecting group helps to stabilize the molecule during synthesis and can be removed under acidic conditions to reveal the active form of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate: Another compound with a similar structure, featuring a 4-chlorobenzyl group and a BOC protecting group.
4-Chlorobenzyl alcohol: A simpler compound with a 4-chlorobenzyl group attached to an alcohol functional group.
Uniqueness
BOC-(S)-ALPHA-(4-CHLORO-BENZYL)-PROLINE is unique due to its specific combination of a proline ring, a 4-chlorobenzyl group, and a BOC protecting group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C17H21ClNO4- |
|---|---|
Molekulargewicht |
338.8 g/mol |
IUPAC-Name |
(2S)-2-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/p-1/t17-/m0/s1 |
InChI-Schlüssel |
ITYZUJACZSDOIE-KRWDZBQOSA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)Cl)C(=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)Cl)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


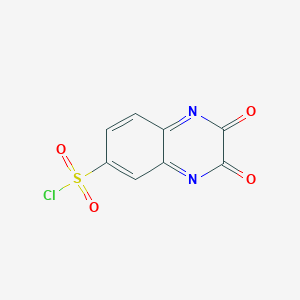
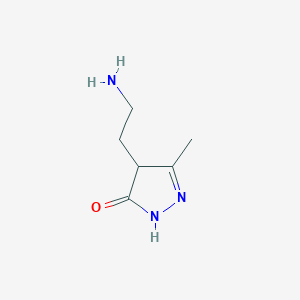
![1-[(6aR,8R,9aR)-9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,3-diazinane-2,4-dione](/img/structure/B12360347.png)
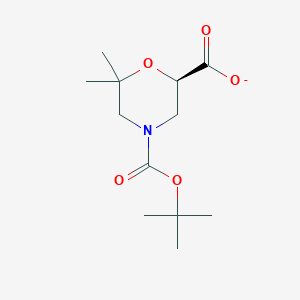
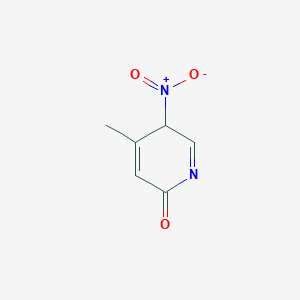
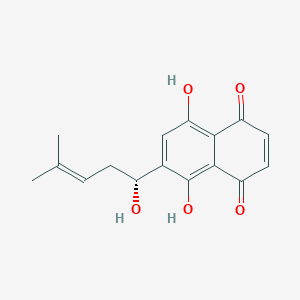
![5-Iodo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12360378.png)
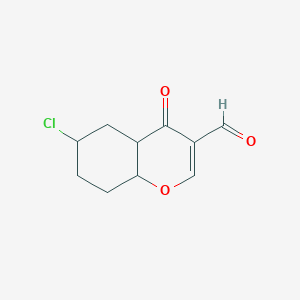
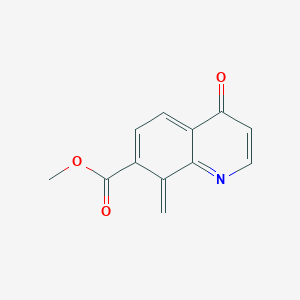
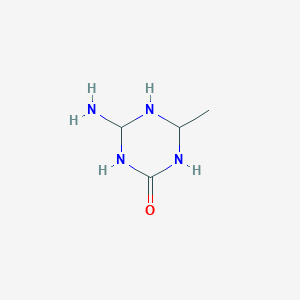


![2,3-Dihydropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B12360408.png)

